molecular formula C20H21N3O3 B12006144 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide CAS No. 769144-16-3

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B12006144
CAS No.: 769144-16-3
M. Wt: 351.4 g/mol
InChI Key: KKZFKWOVKRMFNS-KGENOOAVSA-N
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Description

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyloxy group, a benzylidene moiety, and a hydrazino linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available aromatic ketones and aldehydesCommon reagents used in these reactions include hexamethyldisilazane (HMDS) as a nitrogen source and various Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and benzylidene groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The allyloxy and benzylidene groups may facilitate binding to target proteins or enzymes, while the hydrazino linkage could participate in redox reactions or form covalent bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide lies in its specific combination of functional groups and the hydrazino linkage, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

769144-16-3

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H21N3O3/c1-3-12-26-18-7-5-6-16(13-18)14-21-23-20(25)19(24)22-17-10-8-15(4-2)9-11-17/h3,5-11,13-14H,1,4,12H2,2H3,(H,22,24)(H,23,25)/b21-14+

InChI Key

KKZFKWOVKRMFNS-KGENOOAVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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